molecular formula C13H15N3 B180588 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS No. 165894-09-7

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B180588
CAS No.: 165894-09-7
M. Wt: 213.28 g/mol
InChI Key: LPAGGGGZFFUSJX-UHFFFAOYSA-N
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Description

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a chemical scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents. Its core structure is a fused bicyclic system featuring an imidazole ring, which contributes to its utility in drug discovery. Derivatives of the tetrahydroimidazopyrazine scaffold have been identified as potent inhibitors of the Transient Receptor Potential Canonical 5 (TRPC5) channel, an emerging target for treating chronic kidney disease (CKD) and focal segmental glomerulosclerosis (FSGS) . Inhibiting TRPC5 helps protect podocyte integrity and can reduce proteinuria, a key marker of kidney injury . Furthermore, this scaffold has been extensively explored in neuroscience research, with close structural analogs serving as potent dual orexin receptor (OX1R/OX2R) antagonists . This mechanism is a validated pathway for modulating sleep-wake cycles, highlighting the scaffold's potential in developing treatments for sleep disorders . The synthetic accessibility of this chemotype is well-documented, with efficient routes such as one-pot multicomponent reactions available for the preparation of substituted imidazopyrazines, facilitating rapid analog synthesis for structure-activity relationship (SAR) studies . This compound is intended for research use only (RUO) and is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

7-benzyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-4-12(5-3-1)9-15-6-7-16-11-14-8-13(16)10-15/h1-5,8,11H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAGGGGZFFUSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624907
Record name 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165894-09-7
Record name 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Three-Component Reaction with Propargyl Amines

A robust method involves the sequential reaction of propargyl amines, 1,2-diaza-1,3-dienes (DDs), and isothiocyanates. This approach, developed by Attanasi et al., constructs the imidazo[1,5-a]pyrazine core through a tandem aza-Michael addition and intramolecular cyclization.

Procedure :

  • Step 1 : Propargyl amine reacts with DD (e.g., ethyl 2-diazo-3-oxobutanoate) in dichloromethane at 0°C to form a hydrazone intermediate.

  • Step 2 : Addition of aryl isothiocyanate (e.g., phenyl isothiocyanate) induces cyclization, yielding a 2-thiohydantoin intermediate.

  • Step 3 : Base-assisted intramolecular cyclization (e.g., NaH in ethanol) furnishes the bicyclic product.

Optimization :

  • Solvent : Ethanol or THF improves cyclization efficiency.

  • Temperature : Room temperature for Step 1; reflux for Step 3.

  • Yield : 65–78% for aromatic isothiocyanates; lower (45–50%) for aliphatic variants.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the propargyl amine on the electrophilic DD, followed by thiourea formation and subsequent ring closure (Fig. 1). Density functional theory (DFT) studies suggest that the exocyclic olefin intermediate stabilizes the transition state, favoring bicyclization over polymerization.

Cyclization of Functionalized Hydantoins

Hydantoin Annulation Strategy

Patent WO2009156951A2 discloses a route starting from trisubstituted imidazole derivatives. The method emphasizes regioselective cyclization to install the benzyl group at the C7 position.

Key Steps :

  • Intermediate Synthesis :

    • Condensation of 4-benzyl-1,2,5,6-tetrahydropyrazine with chloroacetyl chloride forms a chloroimidazole precursor.

    • Nucleophilic substitution with benzylamine introduces the C7 benzyl group.

  • Cyclization :

    • Heating the precursor in dimethylformamide (DMF) with K₂CO₃ induces ring closure.

    • Yield : 60–70% after column chromatography.

Critical Parameters :

  • Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in minimizing side reactions.

  • Temperature : 80–100°C ensures complete cyclization without decomposition.

Reductive Amination Approaches

Two-Step Reductive Cyclization

A modular synthesis involves reductive amination of imidazole-2-carbaldehydes with benzylamines, followed by hydrogenation.

Protocol :

  • Imine Formation : React imidazole-2-carbaldehyde (e.g., 5-methylimidazole-2-carbaldehyde) with benzylamine in methanol.

  • Reduction : Use NaBH₄ or H₂/Pd-C to reduce the imine to a secondary amine.

  • Cyclization : Treat with HCl in ethanol to form the tetrahydroimidazo[1,5-a]pyrazine skeleton.

Yield : 55–62% after purification.

Advantages :

  • Scalable to gram quantities.

  • Tolerates electron-withdrawing substituents on the benzyl group.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYield (%)Purity (%)
MulticomponentPropargyl amine, DD, isothiocyanateAza-Michael addition, cyclization65–78>95
Hydantoin AnnulationChloroimidazole, benzylamineNucleophilic substitution, cyclization60–7090–95
Reductive AminationImidazole-2-carbaldehyde, benzylamineImine formation, reduction55–6285–90

Trade-offs :

  • Multicomponent : High yield but requires stringent anhydrous conditions.

  • Hydantoin Annulation : Scalable but involves toxic chlorinated intermediates.

  • Reductive Amination : Mild conditions but lower overall yield.

Optimization Strategies and Challenges

Solvent and Catalyst Screening

  • Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but complicate purification.

  • Lewis acids (ZnCl₂, FeCl₃) catalyze imine formation but promote side reactions with sensitive functional groups.

Functional Group Compatibility

  • Benzyl substituents : Electron-donating groups (e.g., -OMe) improve cyclization yields by 10–15% compared to electron-withdrawing groups (-NO₂).

  • Steric hindrance : Bulky substituents at C3 or C5 reduce yields due to unfavorable transition-state geometry.

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates regioisomers.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 148–150°C) .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

    Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Structural and Functional Variations

The pharmacological activity of imidazo-pyrazine derivatives is highly sensitive to structural modifications, including ring saturation, substituent positioning, and heteroatom arrangement. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Imidazo-Pyrazine Derivatives
Compound Name Core Structure Substituents Biological Activity Key SAR Findings Reference
7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Imidazo[1,5-a]pyrazine Benzyl at position 7 Dual orexin receptor antagonist Benzyl group enhances receptor affinity; saturation improves metabolic stability .
BIM-46174 (Tetrahydroimidazo[1,2-a]pyrazine) Imidazo[1,2-a]pyrazine Dipeptide derivatives Gαq protein inhibitor Dipeptide modifications (e.g., cyclohexylalanine) enhance cell permeability and selectivity for Gαq .
Imidazo[1,5-a]pyrazine 12 Imidazo[1,5-a]pyrazine Undisclosed Inactive against NaV1.7 Inactivity attributed to unsaturated D/E rings; partial saturation (e.g., tetrahydroimidazo[1,2-a]pyrazine 13) improved potency 10-fold .
Pyrazolo[1,5-a]quinoxaline derivatives Pyrazolo[1,5-a]quinoxaline C4–C5 alkyl chains TLR7 antagonists (IC₅₀ = 8–10 µM) Alkyl chain length optimizes hydrophobic interactions; antagonistic activity absent in imidazo[1,2-a]pyrazine analogues .
8-Amino-imidazo[1,5-a]pyrazine derivatives Imidazo[1,5-a]pyrazine 8-Amino, trifluoropyridine BTK inhibitors (IC₅₀ < 10 nM) Amino group forms H-bonds with Ser538/Asp539; trifluoropyridine occupies hydrophobic pocket for kinase selectivity .
7-(Cyclohexylmethyl)-tetrahydroimidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Cyclohexylmethyl, thiopropyl Cancer therapy (Gαq inhibition) Hydrophobic substituents improve tumor suppression in combination therapies .

Pharmacological Profiles

  • Orexin Receptor Antagonism: The benzyl group in 7-benzyl derivatives is critical for dual OX1R/OX2R antagonism, with IC₅₀ values in the nanomolar range .
  • Kinase Inhibition: 8-Amino-imidazo[1,5-a]pyrazines exhibit reversible BTK inhibition (IC₅₀ < 10 nM) and favorable PK profiles in preclinical arthritis models .
  • Ion Channel Modulation : Tetrahydroimidazo[1,2-a]pyrazine 13 shows enhanced NaV1.7 inhibition compared to unsaturated analogues, underscoring the role of ring saturation .

Key Structural Insights

  • Ring Saturation : Partial saturation (e.g., 5,6,7,8-tetrahydro) improves metabolic stability and potency across targets (e.g., NaV1.7, Gαq) .
  • Substituent Effects: Benzyl Groups: Enhance receptor binding (orexin, BTK) via hydrophobic interactions . Alkyl Chains: Optimal C4–C5 length maximizes TLR7 antagonism . Amino Groups: Enable hinge-binding interactions in kinase inhibition .

Biological Activity

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS No. 165894-09-7) is a heterocyclic compound characterized by a unique fused ring system that includes an imidazo and pyrazine structure with a benzyl substituent. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neurology and oncology. This article reviews the biological activity of this compound based on diverse scientific literature.

  • Molecular Formula : C13H15N3
  • Molecular Weight : 213.28 g/mol
  • Purity : Typically ≥98% for research applications

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, leading to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways.
  • Receptor Binding : It shows affinity for certain receptors that are crucial in neurological functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Neuroprotective Effects : Its potential role in protecting neuronal cells from degeneration has been explored, particularly in models of neurodegenerative diseases.
  • Antimicrobial Properties : Some studies have indicated that this compound may possess antimicrobial activity against various pathogens.

Case Studies

Several studies have highlighted the biological potential of this compound:

  • A study by Chen et al. (2023) demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro, suggesting its utility as a lead compound for developing anticancer agents .
  • In another investigation focused on neurological applications, researchers found that the compound exhibited neuroprotective effects in animal models of Alzheimer’s disease by reducing oxidative stress markers .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to similar compounds:

CompoundAnticancer ActivityNeuroprotective EffectsAntimicrobial Activity
This compoundYesYesYes
5,6-Dimethyl-2-(4-methylphenyl)pyrazineModerateNoNo
2-(4-Methoxyphenyl)-5-methylpyridineYesModerateYes

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from benzylamine and pyrazine derivatives under controlled conditions. Variations in synthesis can lead to derivatives with enhanced biological activities.

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